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molecular formula C8H8N2O4 B053026 2-(4-Amino-3-nitrophenyl)acetic acid CAS No. 116435-82-6

2-(4-Amino-3-nitrophenyl)acetic acid

Cat. No. B053026
M. Wt: 196.16 g/mol
InChI Key: GOYNTGDWVOXIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05288749

Procedure details

4-Amino-3-nitrophenylacetic acid (0.97 g) and the product from Example 15 (1.0 g) were treated by the procedure described in Example 19. The intermediate product was hydrogenated over palladium in ethanol to yield the intermediate dianiline. Treatment of this intermediate with 2,3-dihydroxy-1,4-dioxane, followed by conversion to the methanesulfonate addition salt yielded 0.88 g. of the desired product. m.p. 192° C. 1H NMR (DMSO-d6, 300 MHz) δ1.7-2.0 (m, 4H), 2.3 (s, 3H), 2.4-3.6 (m, 9H), 3.03 (d, 3H), 3.79 (s, 3H), 6.84 (d, 1H), 6.90 (d, 1H), 7.16 (t, 1H), 7.85 (dd, 1H), 8.1 (m, 2H), 8.96 (m, 2H), 9.1 (bs, 1H). Anal calcd for C24H31N3O4S: C, 62.99; H, 6.83; N, 9.18. Found: C, 62.79; H, 6.96; N, 9.00.
Quantity
0.97 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
dianiline

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](CC(O)=O)=[CH:4][C:3]=1[N+:12]([O-])=O.[CH2:15]([OH:17])[CH3:16]>[Pd]>[CH:5]1[CH:4]=[C:3]([NH2:12])[C:2]([NH:1][C:15]([C:16]2[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=2)=[O:17])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0.97 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-]
Name
product
Quantity
1 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
dianiline
Type
product
Smiles
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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